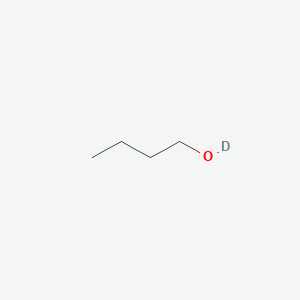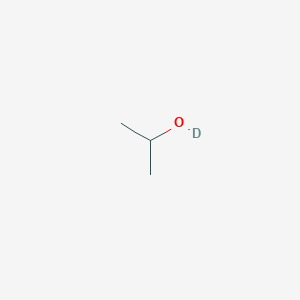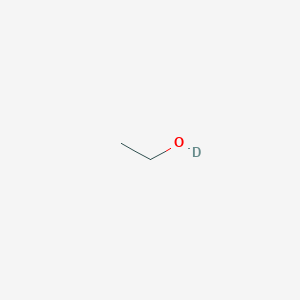
Tetrakis(diethylamino)zirconium
Descripción general
Descripción
Tetrakis(diethylamino)zirconium is a precursor compound used in the deposition of thin film ferroelectric materials by CVD . It is also useful in the production of olefin polymers and in the deposition of ZrN films using remote plasma-enhanced atomic layer deposition method .
Synthesis Analysis
There is limited information available on the synthesis of Tetrakis(diethylamino)zirconium .Molecular Structure Analysis
Tetrakis(diethylamino)zirconium has a molecular weight of 379.740 . Its linear formula is [(C2H5)2N]4Zr .Chemical Reactions Analysis
Tetrakis(diethylamino)zirconium is used in the preparation of ZrN and ZrO2 films as well as zirconium complexes to act as catalytic precursors for organic chemical reactions . It has been used in the deposition of ZrN from zirconium amido complexes .Physical And Chemical Properties Analysis
Tetrakis(diethylamino)zirconium has a gas phase enthalpy of formation of -479. ± 18. kJ/mol and a liquid phase enthalpy of formation of -546. ± 16. kJ/mol . The vaporization enthalpy is 66.9 ± 8.4 kJ/mol .Aplicaciones Científicas De Investigación
Solution Based Processing of ZrO2 Thin Films
Tetrakis(diethylamino)zirconium is used in the synthesis of novel β-ketoiminato complexes of zirconium. These complexes are highly suitable for solution-based processing of ZrO2 thin films . The low decomposition temperature facilitated by the stepwise elimination of the ketominate ligand from the complex and the stability of the complexes obtained in air as well as in solution makes them highly suitable for this application .
Atomic Layer Deposition of Zirconium
Tetrakis(diethylamino)zirconium may be used as a precursor for atomic layer deposition of zirconium . This process finds applications ranging from gas sensors to high-k dielectrics in microelectronics .
Organometallic Reagent and Catalyst
Tetrakis(diethylamino)zirconium is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Coatings of Zirconium Compounds
Coatings of zirconium compounds are used in a wide variety of fields . The mechanisms of deposition for metallic zirconium, ZrC, ZrN, ZrO2, ZrB2, and zirconium silicides are discussed based on the direct vapor deposition research of those compounds .
Applications in Nuclear Science
In nuclear science, zirconium metal alloys and compounds are used in a wide array of applications due to the very low thermal neutron capture cross-section of zirconium . Zirconium and zirconium alloys have been used in fuel and fuel cladding .
Use in Hydride Fuels and as a Neutron Reflector
ZrH2 in hydride fuels and as a neutron reflector . ZrC as cladding for TRISO fuel particles , ZrN as the matrix in nitride fuels , zirconium silicides as neutron reflectors and cladding , and ZrO2 in matrix material in fast reactors and as fuel cladding .
Safety And Hazards
Propiedades
IUPAC Name |
diethylazanide;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Zr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWJRDDHRBJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(diethylamino)zirconium | |
CAS RN |
13801-49-5 | |
| Record name | Tetrakis(diethylamino)zirconium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(diethylamido)zirconium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)
![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)